1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione
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Overview
Description
1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of fluorine atoms in the structure enhances its biological activity and stability .
Preparation Methods
The synthesis of 1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione typically involves several steps:
Aza-reaction: This method involves the coupling of an imine and an electron-rich alkene to form the quinazoline core.
Microwave-assisted reaction: This technique accelerates the reaction process and improves yield.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the desired product.
Ultrasound-promoted reaction: Ultrasonic waves are used to enhance the reaction rate and efficiency.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another to facilitate the reaction.
Chemical Reactions Analysis
1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and substituted quinazoline compounds .
Scientific Research Applications
1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione involves the inhibition of specific molecular targets and pathways. The compound binds to and inhibits the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death . The molecular targets include DNA helicases and topoisomerases, which are essential for DNA replication and repair .
Comparison with Similar Compounds
1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione is unique compared to other similar compounds due to its enhanced biological activity and stability. Similar compounds include:
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds also exhibit significant anticancer activity but may have different molecular targets.
Fluorinated quinolines: These compounds have a broad spectrum of biological activities, including antibacterial and antiviral properties.
2-aminolethyl]pvrazin-2-yl]thiazole-5-carbonitrile: This compound is used as a pesticide and has different applications compared to this compound.
Properties
Molecular Formula |
C14H8F4N4O2 |
---|---|
Molecular Weight |
340.23 g/mol |
IUPAC Name |
1-[[5-fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C14H8F4N4O2/c1-6-5-9(23)22(12(6)24)21-11-10-7(15)3-2-4-8(10)19-13(20-11)14(16,17)18/h2-5H,1H3,(H,19,20,21) |
InChI Key |
KNZOBRGEVXFMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C(=CC=C3)F)C(F)(F)F |
Origin of Product |
United States |
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